REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1C=NO.[CH2:15]([N:17](CC)CC)C.CS(Cl)(=O)=O>O1CCCC1>[C:3]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:15]#[N:17])=[CH:8][CH:9]=1)([OH:2])=[O:14]
|
Name
|
|
Quantity
|
12.12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
|
Quantity
|
17.12 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)N)C=NO)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour under the same conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the mixture was added dropwise, on an ice-bath
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added methanol
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline precipitate was collected by filtration, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 100 ml of methanol
|
Type
|
ADDITION
|
Details
|
To the solution was added
|
Type
|
STIRRING
|
Details
|
while stirring at room temperature
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 700 ml of water
|
Type
|
ADDITION
|
Details
|
To the mixture was added
|
Type
|
STIRRING
|
Details
|
while stirring at room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting crystalline precipitate was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |